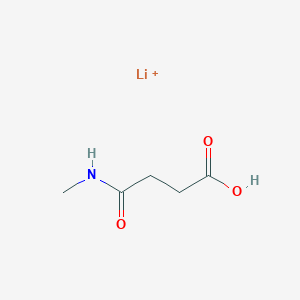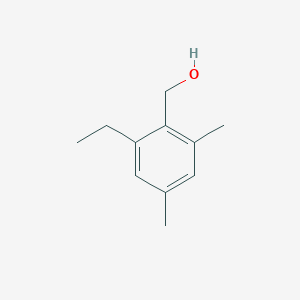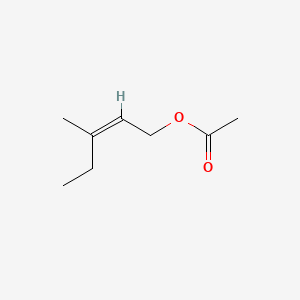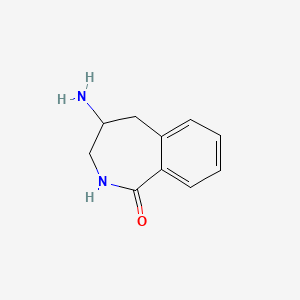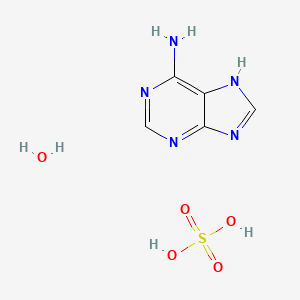
Adenine hydrosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine hydrosulfate is a heterocyclic organic compound with the molecular formula C5H9N5O5S. It is a sulfate derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is primarily used in research settings and is known for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine hydrosulfate is typically synthesized by reacting adenine with sulfuric acid. The reaction involves the formation of a sulfate ester, resulting in the production of this compound. The reaction conditions generally include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
While this compound is mainly used for research purposes, its industrial production involves similar synthetic routes as described above. The process is scaled up to produce larger quantities, with stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Adenine hydrosulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted adenine compounds.
Scientific Research Applications
Adenine hydrosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleic acids.
Biology: this compound plays a role in studies related to DNA and RNA synthesis, as well as cellular metabolism.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in understanding genetic disorders.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Adenine hydrosulfate exerts its effects by interacting with various molecular targets and pathways. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These derivatives are involved in numerous cellular processes, including energy transfer through adenosine triphosphate (ATP) and signal transduction via cyclic adenosine monophosphate (cAMP). The compound’s mechanism of action involves binding to specific enzymes and receptors, influencing cellular metabolism and genetic regulation .
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base that forms a component of DNA and RNA.
Adenosine: Adenine attached to ribose, involved in energy transfer and signal transduction.
Deoxyadenosine: Adenine attached to deoxyribose, a component of DNA.
Uniqueness
Adenine hydrosulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific biochemical and industrial applications where sulfate derivatives are required.
Properties
Molecular Formula |
C5H9N5O5S |
|---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
7H-purin-6-amine;sulfuric acid;hydrate |
InChI |
InChI=1S/C5H5N5.H2O4S.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);1H2 |
InChI Key |
URLGJSIIOWRMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


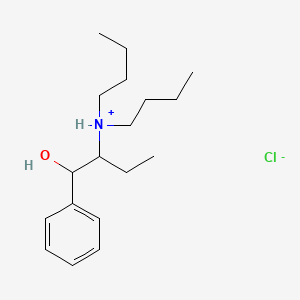
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
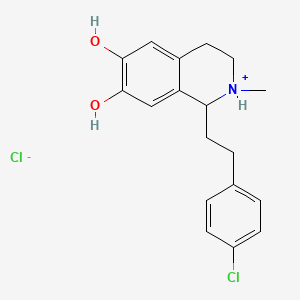
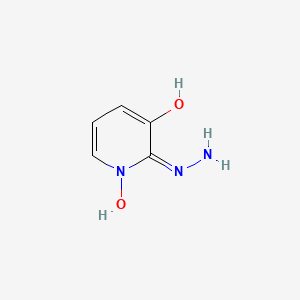

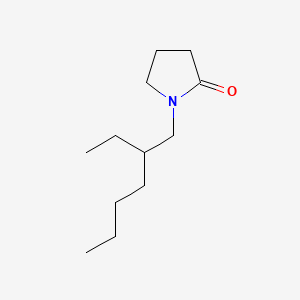
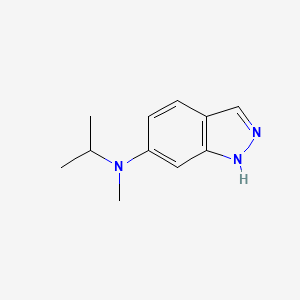
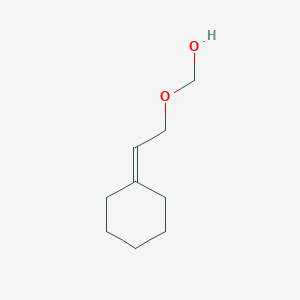
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
